molecular formula C6H14BrN3 B1434844 5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide CAS No. 1803596-04-4

5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide

Cat. No. B1434844
M. Wt: 208.1 g/mol
InChI Key: WBSWWASHXYXUFU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide is a chemical compound with the CAS Number: 1803596-04-4 . It has a molecular weight of 208.1 . The IUPAC name for this compound is 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide .


Synthesis Analysis

The synthesis of 1,4,5,6-tetrahydropyrimidines, such as 5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide, often involves condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles . Other methods include selective reduction of pyrimidines and ring expansion chemistry of cyclopropanes, aziridines, and azetidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13N3.BrH/c1-6(2)3-8-5(7)9-4-6;/h3-4H2,1-2H3,(H3,7,8,9);1H . This indicates the presence of a bromine atom (Br), a nitrogen atom (N), and a hydrogen atom (H) in the compound.


Chemical Reactions Analysis

The chemical reactions involving 1,4,5,6-tetrahydropyrimidines generally include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles . Other reactions include selective reduction of pyrimidines and ring expansion chemistry of cyclopropanes, aziridines, and azetidines .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthetic Potential in Organic Chemistry

  • Synthesis of Novel Compounds : Utilized in the synthesis of novel 5-benzoyl1,4,5,6-tetrahydropyrimidines, which have potential applications in pharmacologically active compounds (Girreser, Heber, & Schuett, 1999).
  • Formation of Tetrahydropteridines : Employed in the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying enzymatic reactions of tetrahydrofolate (Whiteley, Drais, & Huennekens, 1969).
  • Solvent-Free Synthesis : Used in a solvent-free, one-pot synthesis of polysubstituted tetrahydropyrimidines, showing significant antioxidant and antimicrobial activities (Myadaraboina, Alla, Parlapalli, & Manda, 2016).

Medical and Biological Applications

Chemical Properties and Reactivity

Crystallography and Structural Analysis

Additional Research Insights

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.BrH/c1-6(2)3-8-5(7)9-4-6;/h3-4H2,1-2H3,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSWWASHXYXUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=NC1)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide

CAS RN

1803596-04-4
Record name 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
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5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
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5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
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5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
Reactant of Route 5
5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
Reactant of Route 6
5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide

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